molecular formula C9H12N4O5S B8335062 5-amino-3-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-thiazolo[4,5-d]pyrimidine-2,7-dione

5-amino-3-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-thiazolo[4,5-d]pyrimidine-2,7-dione

Cat. No. B8335062
M. Wt: 288.28 g/mol
InChI Key: RYSMBRAGHSNNJS-UHFFFAOYSA-N
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Patent
US05994321

Procedure details

A mixture of 5-Amino-3-(1,3-dibenzoyloxy-2-propoxymethyl)thiazolo[4,5-d]pyrimidine-2,7(3H, 6H)-dione (0.4 g, 0.798 mmol), sodium methoxide (0.2 g) and MeOH (100 mL) was stirred at ambient temperature for 18 h. Amberlite IR-120(H+) (1 g, washed with H2O, then MeOH) was added and the mixture was stirred until neutral. The resin was removed by filtration and the MeOH solution was evaporated. The residue was extracted with Et2O (2×50 mL) and then crystallized from H2O . The crystalline product was dried in vacuum at 90° C. for 2 days; 0.115 g (0.399 mmol, 50%), mp 256-258° C. Ir (KBr): ν3370, 3210 and 3170 (NH, NH2, OH), and 1650 broad(C=O, C=N) cm-1. Uv, λmax (nm) (ε×10-3): pH 1, 302 (9.62), 248 (9.16), 216 (27.6); MeOH, 302 (9.08), 248 (8.43), 216 (25.0); pH 11, 292 (7.37), 246 (8.04). 1H nmr (DMSO-d6): δ3.28-3.34 (m, 2H, CH2), 3.41-3.46 (m, 2H, CH2), 3.66 (t, 1H, CH), 4.53 (t, 2H, 2 OH), 5.24 (s, 2H, NCH2), 6.91 (br s, 2H, NH2), and 11.13 (br s, 1H, NH). Anal. Calc'd for C9H12N4O5S (288.28): C, 37.50; H, 4.08; N, 19.43. Found: C, 37.43; H, 4.08; N, 19.23.
Name
5-Amino-3-(1,3-dibenzoyloxy-2-propoxymethyl)thiazolo[4,5-d]pyrimidine-2,7(3H, 6H)-dione
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:35])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][O:13][CH:14]([CH2:25][O:26]C(=O)C3C=CC=CC=3)[CH2:15][O:16]C(=O)C3C=CC=CC=3)[C:6]=2[N:7]=1.C[O-].[Na+]>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:35])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][O:13][CH:14]([CH2:15][OH:16])[CH2:25][OH:26])[C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
5-Amino-3-(1,3-dibenzoyloxy-2-propoxymethyl)thiazolo[4,5-d]pyrimidine-2,7(3H, 6H)-dione
Quantity
0.4 g
Type
reactant
Smiles
NC=1NC(C2=C(N1)N(C(S2)=O)COC(COC(C2=CC=CC=C2)=O)COC(C2=CC=CC=C2)=O)=O
Name
sodium methoxide
Quantity
0.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Amberlite IR-120(H+) (1 g, washed with H2O
ADDITION
Type
ADDITION
Details
MeOH) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred until neutral
CUSTOM
Type
CUSTOM
Details
The resin was removed by filtration
CUSTOM
Type
CUSTOM
Details
the MeOH solution was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with Et2O (2×50 mL)
CUSTOM
Type
CUSTOM
Details
crystallized from H2O
CUSTOM
Type
CUSTOM
Details
The crystalline product was dried in vacuum at 90° C. for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
18 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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